molecular formula 13C6C7H8Cl2N2O4·xH2O B602506 Niclosamide-13C6 hydrate CAS No. 1325808-64-7

Niclosamide-13C6 hydrate

Cat. No.: B602506
CAS No.: 1325808-64-7
M. Wt: 333.071 (anhydrous)
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Description

Historical Context and Development of Isotopically Labeled Niclosamide

The development of this compound emerged from the broader evolution of stable isotope labeling techniques in pharmaceutical analysis. Niclosamide, originally developed by Bayer and first used as early as 1961, gained Food and Drug Administration approval in 1982 as an anthelmintic medication. The parent compound belongs to the World Health Organization's List of Essential Medicines due to its efficacy in treating tapeworm infections.

The isotopic labeling of niclosamide with carbon-13 represents a significant advancement in analytical chemistry methodology. The incorporation of six carbon-13 atoms into the 2-chloro-4-nitrophenyl portion of the molecule creates a mass shift of +6 atomic mass units, enabling precise differentiation from the natural isotopic composition during mass spectrometric analysis. This modification maintains the chemical and physical properties of the parent compound while providing the analytical advantages necessary for sophisticated quantitative studies.

The chemical nomenclature for this labeled compound follows International Union of Pure and Applied Chemistry conventions, designated as 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide-13C6 hydrate. The systematic naming reflects the specific positioning of the carbon-13 isotopes within the molecular structure, ensuring precise identification and standardization across analytical applications.

Commercial availability of this compound has expanded significantly, with multiple suppliers offering analytical grade materials. The compound is available through established chemical suppliers including Sigma-Aldrich, LGC Standards, and HPC Standards, among others. These suppliers provide comprehensive analytical documentation including certificates of analysis and material safety data sheets to ensure compliance with regulatory guidelines.

Significance in Analytical Chemistry and Research Methodology

This compound serves as an essential internal standard in liquid chromatography-tandem mass spectrometry applications. The compound's primary analytical significance lies in its ability to compensate for matrix effects, extraction efficiency variations, and instrument response fluctuations during quantitative analysis. This isotopically labeled standard enables accurate and precise determination of niclosamide concentrations in complex biological matrices.

The analytical methodology employing this compound typically involves protein precipitation techniques using acetonitrile or other organic solvents. Internal standard preparation commonly utilizes concentrations of 1 milligram per milliliter in 9:1 acetonitrile:dimethyl sulfoxide solutions, which are subsequently diluted to working concentrations for analytical procedures. The mass spectrometric detection relies on multiple reaction monitoring modes, with characteristic transitions for niclosamide at 325 to 171 mass-to-charge ratio and for the labeled standard at 330.9 to 176.9 mass-to-charge ratio.

Calibration curve methodology utilizing this compound demonstrates exceptional linearity across clinically relevant concentration ranges. Analytical methods report linear responses from 1 to 3000 nanograms per milliliter in rat plasma and 1 to 1000 nanograms per milliliter in dog plasma, with correlation coefficients exceeding 0.99. The limit of quantitation for these methods typically ranges from 1 to 40.8 nanograms per milliliter, depending on the specific analytical conditions and matrix complexity.

The precision and accuracy characteristics of analytical methods employing this compound meet stringent regulatory requirements for bioanalytical method validation. Intra-day and inter-day precision values consistently demonstrate coefficients of variation below 7.40% for plasma analysis, while accuracy measurements show deviations within 12.1% of nominal concentrations. These performance characteristics support the compound's suitability for pharmacokinetic studies, bioequivalence assessments, and clinical trial support.

Recovery studies utilizing this compound demonstrate consistent extraction efficiency across various biological matrices. Recovery percentages typically range from 87.8% to 104% depending on the specific extraction methodology and matrix type. The stability characteristics of the labeled compound under various storage conditions support its practical application in routine analytical laboratories, with demonstrated stability through multiple freeze-thaw cycles, ambient temperature storage, and long-term refrigerated conditions.

Relationship to Parent Compound Niclosamide

This compound maintains fundamental structural and chemical similarities to its parent compound while incorporating specific isotopic modifications. The parent compound, with the molecular formula C13H8Cl2N2O4, exhibits a molecular weight of 327.12 grams per mole. The isotopically labeled derivative demonstrates a corresponding molecular weight of 333.08 grams per mole for the anhydrous form, reflecting the incorporation of six carbon-13 isotopes.

The chemical structure of niclosamide features a chlorinated salicylanilide framework with specific functional groups that contribute to its biological activity and analytical properties. The molecule contains a hydroxyl group on the salicylic acid portion, two chlorine substituents, and a nitro group on the aniline ring system. The carbon-13 labeling specifically targets the aniline ring carbons, creating the isotopic signature while preserving the essential chemical functionality.

Physicochemical properties of niclosamide provide important context for understanding the labeled derivative's behavior. The parent compound exhibits limited water solubility, which contributes to its poor oral bioavailability and necessitates specialized formulation approaches for therapeutic applications. The melting point characteristics and stability profiles of niclosamide influence the handling and storage requirements for the isotopically labeled standard.

The hydrate form of niclosamide-13C6 incorporates water molecules into the crystal structure, reflecting the parent compound's tendency toward solvate formation. Research has demonstrated that niclosamide exhibits a higher preference for solvates and hydrates over anhydrous forms, despite the latter having better packing coefficients. This tendency toward hydrate formation results from stronger hydrogen bonding patterns that stabilize the crystal structure with incorporated solvent molecules.

Crystallographic studies have identified multiple polymorphic forms of niclosamide, including two monohydrate polymorphs designated as HA and HB. These polymorphs demonstrate distinct dehydration mechanisms, with HA undergoing stepwise water loss and structural rearrangement, while HB exhibits concurrent water loss and product formation. Understanding these polymorphic relationships provides insight into the stability and handling characteristics of the isotopically labeled hydrate form.

The relationship between the parent compound and its isotopically labeled derivative extends to analytical considerations. Both compounds exhibit similar chromatographic retention times under reversed-phase liquid chromatography conditions, with subtle differences attributable to the isotopic effect on molecular interactions. The mass spectrometric fragmentation patterns maintain characteristic similarities while providing the distinctive mass shifts necessary for quantitative differentiation.

Classification Within Stable Isotope-Labeled Reference Standards

This compound belongs to the specialized category of stable isotope-labeled reference standards that serve critical roles in analytical chemistry and pharmaceutical research. These materials are classified as analytical standards compliant with regulatory guidelines and pharmacopeial requirements. The compound serves multiple functions including analytical method development, method validation, and quality control applications throughout drug development processes.

The regulatory classification of this compound follows established protocols for analytical reference standards. The compound meets criteria for VETRANAL analytical standards, indicating suitability for veterinary and pharmaceutical analytical applications. These standards undergo rigorous characterization and quality control testing to ensure consistency and traceability in analytical measurements.

Quality specifications for this compound encompass multiple analytical parameters that define its suitability for reference standard applications. The compound demonstrates compatibility with high-performance liquid chromatography and gas chromatography techniques, enabling versatile analytical applications. Purity specifications typically exceed pharmaceutical grade requirements, with comprehensive characterization of isotopic enrichment and chemical purity.

Storage and handling requirements for this compound reflect its classification as a specialized analytical reagent. The compound requires controlled temperature storage, typically at 20 degrees Celsius, with protection from light and moisture to maintain stability. The limited shelf life designation necessitates careful inventory management and expiry date monitoring in analytical laboratories.

The commercial availability of this compound through multiple suppliers ensures accessibility for research applications while maintaining quality standards. Different suppliers offer various packaging configurations, typically ranging from 10 milligram quantities for research applications to larger quantities for routine analytical support. The standardization of product specifications across suppliers facilitates method transfer and collaborative research efforts.

Applications of this compound extend beyond traditional pharmaceutical analysis to include forensic and toxicological investigations. The compound's utility in these specialized fields reflects its robust analytical characteristics and regulatory acceptance. Research applications encompass pharmacokinetic studies, bioavailability assessments, and drug interaction studies where precise quantification of niclosamide concentrations is essential.

The economic considerations of stable isotope-labeled reference standards influence their practical application in analytical laboratories. The specialized synthesis and characterization requirements for isotopically labeled compounds result in higher costs compared to unlabeled reference materials. However, the analytical advantages provided by these standards justify their use in critical applications where accuracy and precision are paramount.

This compound represents a sophisticated analytical tool that has become indispensable in modern pharmaceutical research and analytical chemistry. The compound's development reflects the broader evolution of stable isotope labeling techniques and their critical importance in quantitative analytical methodologies. Through its incorporation of six carbon-13 isotopes into the parent niclosamide structure, this reference standard provides the analytical advantages necessary for precise and accurate quantification in complex biological matrices.

The significance of this compound extends beyond its immediate analytical applications to encompass broader implications for pharmaceutical research and development. Its role as an internal standard in liquid chromatography-tandem mass spectrometry applications has enabled advancement in pharmacokinetic studies, bioanalytical method validation, and clinical trial support. The compound's exceptional analytical performance characteristics, including linear response across clinically relevant concentration ranges and robust precision and accuracy profiles, demonstrate its suitability for regulatory-compliant analytical methods.

The relationship between this compound and its parent compound illustrates the careful balance between maintaining essential chemical properties while incorporating analytical enhancements. The preservation of fundamental physicochemical characteristics ensures that the labeled standard accurately represents the behavior of the parent compound during analytical procedures. Simultaneously, the distinctive mass spectral signature provided by carbon-13 labeling enables unambiguous identification and quantification in complex analytical scenarios.

Properties

CAS No.

1325808-64-7

Molecular Formula

13C6C7H8Cl2N2O4·xH2O

Molecular Weight

333.071 (anhydrous)

Purity

95% by HPLC; 98% atom 13C

Related CAS

50-65-7 (Niclosamide);  1325808-64-7 (anhydrous)

Synonyms

5-Chloro-N-(2-chloro-4-nitrophenyl-13C6)-2-6 hydroxybenzamide hydrate

tag

Niclosamide

Origin of Product

United States

Preparation Methods

Selection of Labeled Precursors

The two aromatic rings in niclosamide provide distinct sites for isotopic substitution. The 2-chloro-4-nitroaniline moiety is frequently selected for 13C^{13}\text{C}-labeling due to its synthetic accessibility and the ability to introduce isotopic carbon atoms during precursor synthesis. For example, 13C6^{13}\text{C}_6-labeled benzene derivatives serve as starting materials for generating 13C6^{13}\text{C}_6-2-chloro-4-nitroaniline through sequential nitration, chlorination, and reduction steps.

Condensation Reaction

The labeled 2-chloro-4-nitroaniline undergoes condensation with 5-chlorosalicylic acid in the presence of a coupling agent such as thionyl chloride (SOCl2\text{SOCl}_2) or dicyclohexylcarbodiimide (DCC). This step forms the amide bond critical to niclosamide’s structure. The reaction is typically conducted under anhydrous conditions at 60–80°C, yielding the intermediate niclosamide-13C6.

Hydration and Crystallization

Following the condensation step, the anhydrous niclosamide-13C6 is hydrated to form the monohydrate variant. This process involves recrystallization from a water-containing solvent system, such as ethanol-water or acetone-water mixtures. Controlled cooling rates and stoichiometric water addition ensure the formation of a stable hydrate with consistent stoichiometry (C13H8Cl2N2O4H2O\text{C}_{13}\text{H}_8\text{Cl}_2\text{N}_2\text{O}_4 \cdot \text{H}_2\text{O}).

Table 1: Key Physical Properties of this compound

PropertyValueSource
Molecular FormulaC13H8Cl2N2O4H2O\text{C}_{13}\text{H}_8\text{Cl}_2\text{N}_2\text{O}_4 \cdot \text{H}_2\text{O}
Molar Mass (g/mol)333.17
Melting Point (°C)224–229
Storage Conditions2–8°C

Analytical Characterization

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the isotopic enrichment and molecular integrity of this compound. The 13C6^{13}\text{C}_6-labeling results in a distinct mass shift of +6 Da compared to the unlabeled compound, with a characteristic isotopic pattern.

Nuclear Magnetic Resonance (NMR)

13C^{13}\text{C}-NMR spectroscopy verifies the positional incorporation of labeled carbons. Peaks corresponding to the six 13C^{13}\text{C}-enriched aromatic carbons exhibit enhanced intensity and splitting patterns distinct from 12C^{12}\text{C} signals.

Industrial Synthesis and Custom Services

Large-scale production of this compound often relies on specialized contract research organizations (CROs) offering isotopic labeling services. These entities employ Good Manufacturing Practice (GMP)-compliant protocols to ensure batch consistency and regulatory compliance. For instance, MedChemExpress highlights custom synthesis capabilities for stable isotope-labeled compounds, including niclosamide derivatives.

Challenges in Synthesis

Isotopic Purity

Achieving >99% isotopic purity requires rigorous purification steps, such as column chromatography or preparative HPLC, to remove unlabeled byproducts.

Solubility Constraints

This compound’s limited solubility in aqueous media complicates reaction workup. Polar aprotic solvents like dimethylformamide (DMF) are often employed to enhance solubility during intermediate stages .

Chemical Reactions Analysis

Types of Reactions: Niclosamide-13C6 hydrate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Pharmacokinetic Studies

Niclosamide-13C6 hydrate is utilized in pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) of niclosamide in vivo. For instance, a study demonstrated the use of niclosamide-13C6 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify drug uptake in cells . This method provides insights into the bioavailability and metabolic fate of niclosamide.

Antiviral Research

Recent studies have highlighted the potential antiviral properties of niclosamide against SARS-CoV-2 and other viruses. This compound has been employed to investigate its mechanism of action, which includes disrupting viral replication and modulating cellular pathways involved in immune response . The compound's ability to inhibit intracellular acidification and fusion processes has been documented, making it a candidate for repurposing as an antiviral agent .

Environmental Studies

In environmental science, this compound is used as a tracer in studies examining the effects of this compound on aquatic ecosystems. Research involving larval sea lamprey has shown how different pH levels affect the uptake and toxicity of niclosamide, providing valuable data for ecological risk assessments .

Comparative Analysis with Related Compounds

CompoundApplication AreaUnique Features
NiclosamideAnthelminticBroad-spectrum activity against worms
PraziquantelAnthelminticEffective against various parasites
AlbendazoleAnthelminticBroad-spectrum use
Niclosamide-13C6Tracing & MetabolismIsotopically labeled for detailed studies

Inhalation Formulation Development

A study developed a dry powder inhalation formulation of niclosamide using thin-film freezing technology. This formulation aimed to overcome the limitations of poor oral bioavailability by targeting lung delivery directly . The pharmacokinetics were evaluated using animal models, demonstrating significant improvements in lung concentrations following administration.

Cancer Treatment Trials

Clinical trials have explored the efficacy of niclosamide in treating various cancers, including castration-resistant prostate cancer. The unique properties of this compound allow researchers to monitor its effects on tumor biology and metabolism during these trials .

Mechanism of Action

Niclosamide-13C6 hydrate exerts its effects by disrupting the energy metabolism of parasitic worms. It uncouples oxidative phosphorylation, leading to a decrease in adenosine triphosphate (ATP) production. This disruption ultimately results in the death of the parasite. The molecular targets include mitochondrial enzymes and pathways involved in energy production .

Comparison with Similar Compounds

Niclosamide-13C6 hydrate is distinguished from related compounds by its isotopic labeling, hydration state, and application-specific advantages. Below is a detailed comparison:

Niclosamide (Unlabeled)
Property This compound Niclosamide (Unlabeled)
Molecular Formula C13H8Cl2N2O4·xH2O C13H8Cl2N2O4
Molecular Weight 333.08 (anhydrous) 327.12
Isotopic Enrichment ¹³C6 (>99%) None
Primary Use Internal standard for LC-MS Therapeutic agent
Stability Enhanced via hydration Sensitive to humidity/oxidation
Cost ~¥37,800/10 mg ~¥2,000–5,000/g (bulk)

Key Differences :

  • The 6 Da mass difference (due to ¹³C substitution) allows unambiguous detection in mass spectrometry, avoiding overlap with unlabeled niclosamide or matrix contaminants .
  • Hydration improves shelf-life but requires careful handling to prevent dehydration, which could alter calibration accuracy in assays.
Other Isotope-Labeled Niclosamide Analogs
Compound Isotopic Labeling Applications Advantages Over this compound
Niclosamide-D4 Deuterated (D4) LC-MS internal standard Lower cost; simpler synthesis
Niclosamide-15N 15N-labeled Metabolic pathway studies Tracks nitrogen metabolism
Niclosamide-13C6 (anhydrous) ¹³C6, no hydration High-purity LC-MS workflows Avoids variability in hydrate water content

Key Insights :

  • Deuterated analogs (e.g., D4) : While cheaper, deuterium can exchange with protons in solution, leading to signal instability in MS . ¹³C labeling avoids this issue.
  • Anhydrous vs. hydrate : Anhydrous forms are preferred in moisture-sensitive assays but may require stabilization additives.
Structurally Similar Anthelmintics
Compound Structure Key Differences from this compound
Praziquantel Non-aryl chlorinated Targets schistosomiasis; no isotopic variants
Albendazole Benzimidazole core Broader antiparasitic spectrum; no ¹³C labels
Ivermectin Macrocyclic lactone Mechanistically distinct (glutamate-gated chloride channels)

Functional Contrast :

  • Niclosamide’s mechanism (uncoupling oxidative phosphorylation) is unique among anthelmintics, making its labeled form critical for studying drug metabolism and environmental persistence .

Biological Activity

Niclosamide-13C6 hydrate is a stable isotopic variant of niclosamide, a compound traditionally utilized as an anthelmintic agent. Recent research has expanded its relevance beyond parasitic infections, highlighting its potential in cancer therapy and antiviral applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, pharmacokinetics, and therapeutic implications.

PropertyValue
CAS Number 1325808-64-7
Molecular Formula C₁₇H₁₃Cl₂N₂O₄ (with 6 carbon-13 isotopes)
Molecular Weight 333.076 g/mol
Density 1.6 ± 0.1 g/cm³
Solubility Poorly soluble in water

This compound exhibits multiple mechanisms of action:

  • Inhibition of Signaling Pathways : It inhibits various signaling pathways critical for cancer progression, including:
    • STAT3 Signaling : Niclosamide has been shown to inhibit STAT3 phosphorylation with an IC50 of 0.25 μM in HeLa cells, which is significant for its antitumor effects .
    • Wnt/β-Catenin Pathway : This pathway is crucial in cell proliferation and differentiation, and its inhibition can lead to reduced tumor growth .
    • mTORC1 and NF-κB Pathways : These pathways are involved in cell survival and inflammation; their inhibition contributes to the compound's anticancer properties .
  • Antiviral Activity : Recent studies indicate that niclosamide also possesses antiviral properties against viruses such as SARS-CoV-2:
    • It inhibits viral replication without affecting cell viability, suggesting a direct effect on viral processes rather than just cellular pathways .
  • Uncoupling of Oxidative Phosphorylation : Niclosamide acts as a mitochondrial uncoupler, disrupting ATP production, which can lead to apoptosis in cancer cells.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its efficacy:

  • Bioavailability : Niclosamide is known for its poor water solubility and variable bioavailability. However, isotopic labeling with carbon-13 allows for enhanced tracking in metabolic studies, providing insights into absorption and distribution .
  • Formulation Studies : Innovative formulations such as inhalation powders have been developed to improve delivery and efficacy by targeting the lungs directly, overcoming the limitations of oral administration .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study demonstrated that niclosamide inhibited cell proliferation in various cancer cell lines by inducing apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins .
    • In vivo studies indicated that niclosamide could significantly reduce tumor size in xenograft models when administered at therapeutic doses .
  • Antiviral Efficacy Against SARS-CoV-2 :
    • Research showed that Niclosamide inhibited SARS-CoV-2 replication with an IC50 in the nanomolar range while maintaining a high selectivity index, indicating its potential as a therapeutic agent during the COVID-19 pandemic .

Comparison with Other Anthelmintics

CompoundMechanism of ActionTherapeutic Use
Niclosamide Uncouples oxidative phosphorylationAnthelmintic
Praziquantel Increases permeability of worm membranesAnthelmintic
Albendazole Inhibits microtubule formationBroad-spectrum anthelmintic

Q & A

Q. What analytical techniques are recommended to confirm the isotopic purity and structural integrity of Niclosamide-13C6 hydrate?

Isotopic purity is validated using high-resolution mass spectrometry (HRMS) to confirm the ¹³C6 enrichment ratio, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies structural integrity by comparing peak splitting patterns to unlabeled niclosamide. X-ray diffraction (XRD) and thermogravimetric analysis (TGA) assess crystallinity and hydration state, respectively . For reproducibility, ensure calibration with certified reference materials and cross-validate results with independent techniques like Fourier-transform infrared spectroscopy (FTIR).

Q. How should this compound be stored to maintain stability in long-term studies?

Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to minimize hydrolysis and isotopic exchange. Monitor stability via periodic HPLC-UV analysis to detect degradation products, and validate storage conditions using accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) .

Q. What protocols are used to synthesize this compound, and how is isotopic labeling efficiency quantified?

Synthesis typically involves substituting ¹²C with ¹³C in the 2-chloro-4-nitrophenyl moiety via precursor-directed biosynthesis or chemical synthesis using ¹³C-enriched reagents. Isotopic efficiency is quantified via isotopic abundance analysis using mass spectrometry, with thresholds ≥99% ¹³C6 required for tracer studies. Purification steps (e.g., recrystallization, column chromatography) must be optimized to remove unlabeled byproducts .

Advanced Research Questions

Q. How can researchers design experiments to study the hydrate formation kinetics of Niclosamide-13C6 under varying thermodynamic conditions?

Use high-pressure autoclaves equipped with in-situ Raman spectroscopy or neutron diffraction to monitor hydrate nucleation and growth in real time. Parameters like temperature (e.g., 2–10°C), pressure (1–10 MPa), and agitation rate should be systematically varied. Data analysis should employ the Avrami model to derive kinetic rate constants, with validation via cryogenic scanning electron microscopy (Cryo-SEM) to visualize hydrate morphology .

Q. What methodologies resolve contradictions in reported stability data for this compound across different experimental setups?

Discrepancies often arise from differences in sample preparation (e.g., stirred vs. quiescent systems) or measurement techniques. To reconcile

  • Conduct meta-analyses comparing experimental conditions (e.g., pressure, temperature ramps).
  • Validate results using orthogonal methods (e.g., differential scanning calorimetry for phase transitions vs. XRD for structural changes).
  • Apply multivariate statistical models to identify confounding variables (e.g., impurity levels, hydration state) .

Q. How does isotopic labeling (¹³C6) influence the compound’s interaction with biological targets in mechanistic studies?

Isotopic labeling enables tracing via techniques like stable isotope-resolved metabolomics (SIRM) or isotope-edited vibrational spectroscopy. For example, ¹³C-NMR can map binding interactions with mitochondrial enzymes (e.g., uncoupling protein 1) by tracking isotopic shifts in ligand-protein complexes. Control experiments with unlabeled niclosamide are critical to distinguish isotopic effects from experimental artifacts .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50 values. Account for isotopic variability by incorporating batch-specific correction factors. Validate reproducibility via interlaboratory studies and Bland-Altman analysis .

Q. How should researchers optimize protocols for detecting this compound metabolites in complex matrices?

Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with ¹³C-specific multiple reaction monitoring (MRM) transitions to enhance selectivity. Use isotopic dilution with internal standards (e.g., ¹³C6-labeled metabolites) to correct for matrix effects. Validate recovery rates (≥80%) and limits of detection (LOD < 1 ng/mL) in biological fluids .

Data Presentation Guidelines

  • Tables : Include isotopic enrichment ratios, stability study parameters, and kinetic constants.
  • Figures : Use Cryo-SEM images for hydrate morphology and Arrhenius plots for temperature-dependent kinetics.
  • References : Prioritize peer-reviewed journals and datasets from institutions like NIST or GEOMAR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.